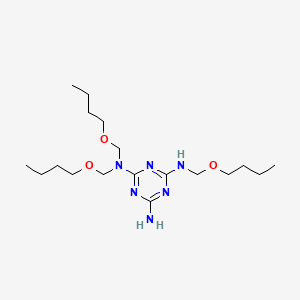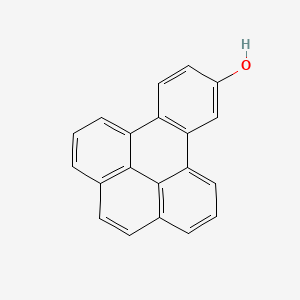![molecular formula C13H18N2O5S2 B14452344 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one CAS No. 73080-24-7](/img/structure/B14452344.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one is a complex organic compound that features a pyrimidinone core with a substituted oxolane and dithiane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one typically involves multiple steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Introduction of the Oxolane Group: The oxolane ring can be introduced via glycosylation reactions, where a suitable sugar derivative is reacted with the pyrimidinone core.
Addition of the Dithiane Group: The dithiane group can be introduced through nucleophilic substitution reactions, where a dithiane derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The dithiane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidinone derivatives.
Substitution: Formation of substituted dithiane derivatives.
科学的研究の応用
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one: shares similarities with other pyrimidinone derivatives and oxolane-containing compounds.
Flavonoids: These compounds also contain oxolane rings and exhibit various biological activities.
Glycosides: Compounds with similar glycosylation patterns and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
73080-24-7 |
|---|---|
分子式 |
C13H18N2O5S2 |
分子量 |
346.4 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C13H18N2O5S2/c16-6-7-9(18)10(19)12(20-7)15-3-2-8(17)14-11(15)13-21-4-1-5-22-13/h2-3,7,9-10,12-13,16,18-19H,1,4-6H2 |
InChIキー |
AFDQPGWEHYBTAF-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)C2=NC(=O)C=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)
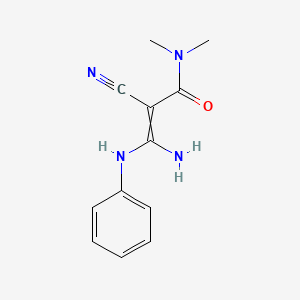
![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
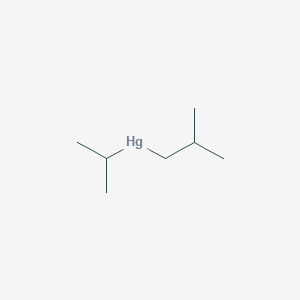
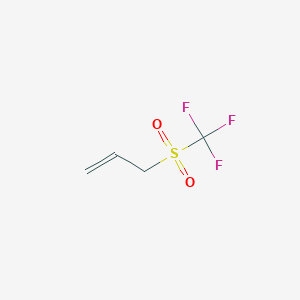
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
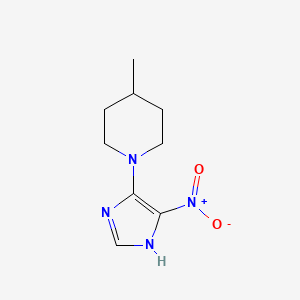
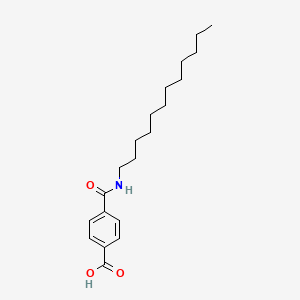
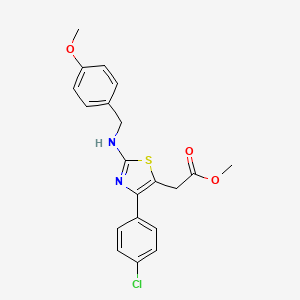
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
